molecular formula C20H32O3 B032138 5(S)-Hete CAS No. 70608-72-9

5(S)-Hete

カタログ番号: B032138
CAS番号: 70608-72-9
分子量: 320.5 g/mol
InChIキー: KGIJOOYOSFUGPC-GJIFHELSSA-N
注意: 研究専用です。人間または獣医用ではありません。
在庫あり
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

5(S)-Hydroxyeicosatetraenoic acid (5(S)-HETE) is a hydroxylated derivative of arachidonic acid (AA), produced via the 5-lipoxygenase (5-LOX) pathway. It plays critical roles in inflammation, angiogenesis, and cellular signaling . Unlike its enantiomer 5(R)-HETE, the (S)-configuration confers stereospecific biological activity, such as stimulating human microvascular endothelial cell (HMVEC) DNA synthesis via Jak-2 and PI3-kinase pathways, promoting angiogenesis .

準備方法

Enzymatic Synthesis via 5-Lipoxygenase

5-LOX-Catalyzed Biosynthesis from Arachidonic Acid

The enzymatic synthesis of 5(S)-HETE primarily relies on 5-lipoxygenase (5-LOX), which oxygenates arachidonic acid at the C5 position with strict stereospecificity. This reaction occurs in neutrophils, monocytes, and mast cells, where 5-LOX activity is regulated by calcium ions (Ca²⁺) and adenosine triphosphate (ATP) . The catalytic mechanism involves hydrogen abstraction at C7, followed by antarafacial oxygen insertion at C5 to form the (S)-configured hydroperoxide intermediate (5(S)-HPETE), which is subsequently reduced to this compound by glutathione peroxidases .

In vitro, recombinant human 5-LOX expressed in Escherichia coli or Sf9 insect cells enables large-scale production. For example, incubation of arachidonic acid (50–100 μM) with recombinant 5-LOX in phosphate-buffered saline (pH 7.4) containing 2 mM CaCl₂ and 1 mM ATP yields this compound with >90% enantiomeric excess (e.e.) . The reaction is typically quenched with methanol, and products are purified via reversed-phase high-performance liquid chromatography (RP-HPLC) .

Optimization of Enzymatic Conditions

Enzyme activity and product yield are highly sensitive to pH, ionic strength, and cofactor availability. Studies demonstrate that 5-LOX exhibits maximal activity at pH 7.5–8.0, with a turnover number (kₜₐₜ) of 12 s⁻¹ for arachidonic acid . The addition of ATP enhances enzyme stability by preventing aggregation, while Ca²⁺ facilitates membrane association and substrate binding . Notably, soybean lipoxygenase-1 (LOX-1), though primarily a 15-LOX, can oxygenate this compound to form 5(S),15(S)-diHETE under alkaline conditions (pH 10), highlighting the versatility of enzymatic systems in derivative synthesis .

Chemical Synthesis Approaches

Yeast-Mediated Reductive Methods

Chemical synthesis of this compound often begins with chiral pool starting materials to ensure stereochemical fidelity. A landmark study describes the use of Saccharomyces cerevisiae for the asymmetric reduction of α,β-unsaturated ketones to generate enantiomerically pure intermediates . For instance, hydroxy ester 3 and cis-lactone 4 are reduced by yeast oxidoreductases to yield (R)- and (S)-configured alcohols with >99% e.e. . These intermediates are pivotal for subsequent oxidation steps.

Baeyer-Villiger Oxidation for Stereochemical Control

The Baeyer-Villiger oxidation serves as a cornerstone for introducing the 5(S)-hydroxyl group. Treatment of yeast-derived hydroxy esters with meta-chloroperbenzoic acid (mCPBA) in dichloromethane generates lactone intermediates, which undergo acid-catalyzed ring opening to produce aldehydes 2a (5R) and 2b (5S) . This method achieves complete retention of configuration, ensuring 100% e.e. for both enantiomers. Final hydrolysis of the aldehyde precursors under mild basic conditions (pH 9–10) yields this compound with an overall yield of 35–40% .

Microbial and Biocatalytic Production

Yeast-Based Reduction Systems

Saccharomyces cerevisiae has been engineered to overexpress alcohol dehydrogenases (ADHs) for the stereoselective reduction of prochiral ketones. In a scaled-up process, 600 μg of this compound precursor is incubated with recombinant ADH in a bioreactor, achieving a space-time yield of 0.8 g/L/day . The use of glucose as a co-substrate for NADPH regeneration enhances sustainability, reducing reliance on exogenous cofactors.

Recombinant Enzyme Systems

Recent advances in synthetic biology enable the co-expression of 5-LOX and cytochrome P450 enzymes in Pichia pastoris. This system bypasses the need for exogenous arachidonic acid by utilizing endogenous fatty acid pools, achieving titers of 120 mg/L this compound in fed-batch fermentation . Immobilization of 5-LOX on silica nanoparticles further improves stability, allowing for 10 reaction cycles without significant activity loss .

Comparative Analysis of Methodologies

Yield and Efficiency Metrics

MethodStarting MaterialCatalyst/EnzymeYield (%)Enantiomeric Excess (%)
5-LOX BiosynthesisArachidonic acidRecombinant 5-LOX60–70>90
Yeast-Mediated ReductionHydroxy ester 3 S. cerevisiae ADHs35–40100
Baeyer-Villiger Oxidationcis-Lactone 4 mCPBA40–45100
Recombinant PichiaEndogenous lipids5-LOX/P450 fusion25–3085–90

Stereoselectivity and Enantiomeric Purity

Enzymatic methods inherently favor this compound due to the chiral environment of 5-LOX, though trace amounts of 5(R)-HETE (<5%) may form via non-enzymatic autoxidation . In contrast, chemical synthesis routes achieve absolute stereocontrol, as demonstrated by the 100% e.e. in Baeyer-Villiger-derived products . Microbial systems exhibit moderate stereoselectivity, necessitating downstream chiral chromatography for pharmaceutical-grade material .

Applications in Research and Industrial Contexts

Use in Biochemical Studies

This compound serves as a precursor for bioactive metabolites such as 5-oxo-ETE and hemiketal eicosanoids. Incubation of this compound with cyclooxygenase-2 (COX-2) yields diendoperoxide intermediates, which are transformed into hemiketal D₂ (HKD₂) by hematopoietic prostaglandin D synthase (H-PGDS) . These reactions underscore the compound’s utility in studying inflammatory cascades and drug discovery.

Scale-Up Considerations for Industrial Production

While enzymatic methods are scalable, cost-effective chemical synthesis dominates industrial production. A recent techno-economic analysis estimates that yeast-mediated processes reduce manufacturing costs by 40% compared to traditional fermentation . However, regulatory challenges associated with genetically modified organisms (GMOs) may favor chemical routes for therapeutic applications.

化学反応の分析

2.1. Enzymatic Pathway

5(S)-HETE is synthesized from arachidonic acid through a two-step enzymatic process:

  • ALOX5 catalysis : Arachidonic acid is oxygenated by ALOX5 to form 5(S)-hydroperoxyeicosatetraenoic acid (5(S)-HpETE) .
  • Peroxidase reduction : 5(S)-HpETE is reduced by cellular peroxidases to yield this compound .

Reaction: Arachidonic acidALOX55(S) HpETEPeroxidases5(S) HETE\text{Arachidonic acid}\xrightarrow{\text{ALOX5}}5(S)\text{ HpETE}\xrightarrow{\text{Peroxidases}}5(S)\text{ HETE}

2.2. Non-enzymatic Pathway

Under oxidative stress, this compound can also form via non-enzymatic oxidation of arachidonic acid, though this pathway is less selective and produces mixed stereoisomers .

3.1. Oxidation to 5-Oxo-ETE

This compound is oxidized to 5-oxo-eicosatetraenoic acid (5-oxo-ETE) by 5-hydroxyeicosanoid dehydrogenase (5-HEDH) :5(S) HETE+NADP+5 HEDH5 oxo ETE+NADPH5(S)\text{ HETE}+\text{NADP}^+\xrightarrow{5\text{ HEDH}}5\text{ oxo ETE}+\text{NADPH}This reaction is reversible, favoring oxidation under oxidative stress (high NADH+/NADPH ratios) .

3.2. Conversion to Leukotrienes

5(S)-HpETE can be further metabolized by:

  • Leukotriene A4 hydrolase : Produces leukotriene B4 (LTB4) .
  • Leukotriene C4 synthase : Produces leukotriene C4 (LTC4), which is later metabolized to LTD4 and LTE4 .

Pathway: 5(S) HpETELTA4LTB4 or LTC45(S)\text{ HpETE}\rightarrow \text{LTA4}\rightarrow \text{LTB4 or LTC4}

3.3. Hemiketal Eicosanoid Formation

COX-2 catalyzes the oxygenation of this compound to form a bicyclic di-endoperoxide, which rearranges into hemiketal eicosanoids (e.g., HKE and HKD) .

Reaction: 5(S) HETECOX 2Di endoperoxideHKE HKD5(S)\text{ HETE}\xrightarrow{\text{COX 2}}\text{Di endoperoxide}\rightarrow \text{HKE HKD}

3.4. Cleavage by Heme/Iron

Heme or ferrous iron catalyzes the cleavage of this compound-derived di-endoperoxides, yielding malondialdehyde (MDA) and 12(S)-hydroxy-heptadecatrienoic acid (HHT) .

Reaction: Di endoperoxideHeme Fe2+MDA HHT\text{Di endoperoxide}\xrightarrow{\text{Heme Fe}^2+}\text{MDA HHT}

Chemical Reaction Data Table

Reaction Type Enzyme/Catalyst Substrate Product Key Condition
Oxidation5-HEDHThis compound5-oxo-ETENADP+ excess
LipoxygenationALOX5Arachidonic acid5(S)-HpETEpH 7.4, ATP
ReductionPeroxidases5(S)-HpETEThis compoundCellular environment
CyclooxygenationCOX-2This compoundHemiketal eicosanoidsSubstrate availability
CleavageHeme/Fe²⁺Di-endoperoxideMDA, HHTOxidative stress

Stereochemical Considerations

  • The S-configuration at the 5-position is critical for enzymatic recognition (e.g., 5-HEDH selectively oxidizes this compound, not 5(R)-HETE) .
  • Non-enzymatic pathways produce racemic mixtures, reducing biological activity .

Physiological Implications

This compound and its metabolites regulate:

  • Inflammation : Activates eosinophils and basophils via OXER1 receptor .
  • Cancer progression : Promotes tumor growth and metastasis in prostate, lung, and colorectal cancers .
  • Immune modulation : Enhances neutrophil chemotaxis and transcellular migration .

Analytical Methods

  • Mass spectrometry : LC-MS/MS identifies this compound via characteristic ions (e.g., m/z 319, 301) .
  • Chiral analysis : Deuterium labeling distinguishes stereoisomers in metabolic studies .

科学的研究の応用

Introduction to 5(S)-HETE

5(S)-hydroxyeicosatetraenoic acid (this compound) is a significant metabolite derived from arachidonic acid through the action of the enzyme lipoxygenase. It plays a crucial role in various biological processes, particularly in inflammation, cell signaling, and potentially in cancer biology. This article explores the applications of this compound across different scientific domains, including its implications in cellular signaling, neurobiology, and angiogenesis.

Inflammation and Immune Response

This compound has been implicated in modulating inflammatory responses. Research indicates that it can stimulate the production of pro-inflammatory cytokines and enhance leukocyte adhesion and migration. For instance:

  • Neutrophil Activation : this compound enhances calcium mobilization and chemotaxis in neutrophils, suggesting its role as a signaling molecule in immune responses .
  • Eicosanoid Pathways : It is involved in pathways that produce other eicosanoids, which are crucial for inflammation regulation .

Neurobiology

Recent studies have highlighted the role of this compound in neurodegenerative diseases:

  • Amyloid Beta Formation : this compound influences the formation of amyloid beta (Aβ) plaques associated with Alzheimer's disease by modulating the γ-secretase complex through CREB activation . This suggests potential therapeutic implications for targeting this compound pathways in neurodegeneration.

Angiogenesis

This compound is recognized for its role in promoting angiogenesis:

  • Endothelial Cell Proliferation : It stimulates DNA synthesis in human microvascular endothelial cells via activation of Jak/STAT and phosphatidylinositol 3-kinase/Akt signaling pathways. This activity suggests that this compound could be a key mediator in vascular development and repair processes .

Cancer Biology

The compound has been studied for its potential roles in cancer progression:

  • Tumor Growth Promotion : In vitro studies indicate that this compound may promote the growth of certain cancer cell types by enhancing cell proliferation and survival . Its ability to modulate signaling pathways related to cell growth makes it a candidate for further investigation in cancer therapy.

Metabolic Intermediates

This compound serves as an important metabolic intermediate:

  • It can be converted to more potent metabolites such as 5-oxo-eicosatetraenoic acid (5-oxo-ETE), which exhibits significantly higher biological activity than this compound itself . This conversion highlights its role not only as a bioactive lipid but also as a precursor to other critical signaling molecules.

Case Study 1: Role in Alzheimer's Disease

A study demonstrated that pharmacological inhibition of lipoxygenase reduced Aβ levels in vivo, suggesting that targeting this compound could be a viable strategy for mitigating Alzheimer's pathology by influencing amyloid metabolism .

Case Study 2: Angiogenesis and Wound Healing

Research involving human microvascular endothelial cells showed that treatment with this compound led to increased DNA synthesis and cell proliferation, indicating its potential application in enhancing wound healing and tissue regeneration .

作用機序

5(S)-Hydroxy-6,8,11,14-eicosatetraenoic acid exerts its effects through binding to specific receptors on cell membranes, such as the leukotriene B4 receptor. This binding activates intracellular signaling pathways, leading to the modulation of gene expression and the production of inflammatory mediators. The compound also interacts with various enzymes and proteins involved in the inflammatory response, contributing to its biological activity.

類似化合物との比較

Comparison with Structural Analogs and Enantiomers

5(S)-HETE vs. 5(R)-HETE

Parameter This compound 5(R)-HETE Reference
Synthesis Major product of 5-LOX in mammals Rare; synthesized in mollusks (e.g., S. solidissima)
Chemotactic Potency Potent neutrophil migration inducer Slightly more potent (~10–20%) than (S)-form
Biological Role Angiogenesis via bFGF-2 induction Primarily chemotaxis in neutrophils
  • Key Findings :
    • Both isomers induce neutrophil migration across endothelial/epithelial barriers, but 5(R)-HETE is more effective in neutrophil-rich lung inflammation .
    • This compound uniquely activates growth pathways (e.g., Jak-2/PI3-kinase) in HMVECs, absent in 5(R)-HETE .

This compound vs. 12(S)-HETE

Parameter This compound 12(S)-HETE
Source 5-LOX 12-LOX
Cellular Adhesion Not implicated Enhances tumor cell adhesion via IRGpIIb/IIIa activation
Disease Association Angiogenesis, inflammation Diabetic nephropathy, atherosclerosis
  • Both metabolites are elevated in inflammatory conditions, but 12(S)-HETE is specifically linked to hyperglycemia-induced renal hypertrophy .

Functional Comparison with Other HETEs

8(S)-HETE

  • Source : 8-LOX pathway.
  • Key Differences: Activates PPARα (IC₅₀: 0.3 µM) and keratinocyte protein kinase C, roles absent in this compound .

20-HETE

  • Source : Cytochrome P450 (CYP450) ω-hydroxylase.
  • Key Differences : Regulates renal electrolyte transport and vascular tone, contrasting with this compound’s pro-angiogenic effects .

Research Implications and Gaps

  • Unanswered Questions : The role of this compound in matrix metalloproteinase regulation during angiogenesis remains unexplored .

生物活性

5(S)-Hydroxyeicosatetraenoic acid (5(S)-HETE) is a bioactive lipid mediator derived from arachidonic acid through the action of the enzyme lipoxygenase (LOX). It plays significant roles in various biological processes, including inflammation, cancer progression, and immune response. This article provides an overview of the biological activities associated with this compound, supported by research findings, data tables, and case studies.

Overview of this compound

This compound is primarily produced by the enzyme ALOX5 (5-lipoxygenase), which is highly expressed in immune cells such as neutrophils and eosinophils. The synthesis of this compound is influenced by oxidative stress and cellular conditions, leading to its involvement in several pathophysiological processes.

Biological Activities

1. Inflammation and Immune Response
this compound has been implicated in mediating inflammatory responses. It enhances the degranulation of neutrophils and stimulates the production of pro-inflammatory cytokines, contributing to the inflammatory cascade. It also influences the migration and activation of immune cells, thereby playing a crucial role in both acute and chronic inflammation .

2. Cancer Progression
Research has shown that this compound promotes tumor growth in various cancer types. For instance, a study on gastric cancer indicated that elevated levels of ALOX5 and 5-HETE were associated with increased cancer cell proliferation and reduced efficacy of chemotherapy. Inhibition of ALOX5 led to decreased tumor growth and enhanced chemotherapy response, highlighting its potential as a therapeutic target in cancer treatment .

3. Role in Eosinophilic Disorders
this compound is involved in eosinophilic diseases such as asthma and eosinophilic esophagitis (EoE). Elevated levels of 1this compound have been observed in EoE patients, suggesting its role as a biomarker for this condition. The relationship between this compound levels and eosinophil activity indicates its potential involvement in the pathogenesis of allergic diseases .

The biological effects of this compound are mediated through specific receptors, particularly the OXE receptor, which is highly expressed on eosinophils. Activation of this receptor leads to various cellular responses, including proliferation and migration . Additionally, this compound can be metabolized into more potent derivatives such as 5-oxo-ETE under oxidative conditions, further amplifying its biological impact .

Table 1: Biological Functions of this compound

FunctionDescriptionReferences
InflammationEnhances neutrophil degranulation and cytokine production
Cancer GrowthPromotes proliferation in gastric cancer cells
Eosinophilic ActivityElevated levels linked to asthma and EoE

Table 2: Research Findings on this compound

Study TitleFindingsYear
ALOX5‐5‐HETE promotes gastric cancer growthALOX5 overexpression increases cancer cell activation; inhibition enhances chemotherapy efficacy
Nrf2 Activation by 5-lipoxygenase MetabolitesPromotes degranulation in human neutrophils
Eosinophilic Esophagitis Biomarker StudyIncreased peripheral levels of 1this compound in EoE patients

Case Studies

Case Study: Gastric Cancer
A clinical study involving gastric cancer patients demonstrated that high levels of ALOX5 and 5-HETE correlated with poor treatment outcomes. Patients receiving chemotherapy showed reduced efficacy when ALOX5 was overexpressed or when treated with additional 5-HETE. Conversely, inhibiting ALOX5 resulted in decreased tumor growth rates and improved responses to chemotherapy .

Case Study: Asthma
In patients with asthma, elevated levels of this compound were found to correlate with increased eosinophil counts and severity of symptoms. This suggests that targeting the pathways involving this compound may provide therapeutic benefits for managing asthma exacerbations .

Q & A

Basic Research Questions

Q. What are the primary biochemical pathways involving 5(S)-HETE, and how are they typically studied in vitro?

  • Methodological Answer : this compound is a lipoxygenase-derived eicosanoid involved in inflammatory and signaling pathways. To study its biosynthesis, researchers often use cell-based assays (e.g., neutrophil or macrophage cultures) with controlled arachidonic acid supplementation. Pathway activity is monitored via enzyme inhibition (e.g., 5-lipoxygenase inhibitors) and quantified using LC-MS/MS for high specificity . Key steps include optimizing cell lysis protocols to prevent enzymatic degradation and validating results with isotopic labeling or knockout models .

Q. What standard methodologies are employed for detecting and quantifying this compound in biological samples?

  • Methodological Answer : The gold standard involves liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) due to its sensitivity in distinguishing this compound from isomers like 5(R)-HETE. Sample preparation requires solid-phase extraction (SPE) to isolate lipids, followed by derivatization (e.g., methyl ester formation) to enhance ionization. Researchers must include internal standards (e.g., deuterated this compound) to correct for matrix effects and validate assays with spike-recovery experiments .

Advanced Research Questions

Q. How can researchers address contradictions in reported biological activities of this compound across different experimental models?

  • Methodological Answer : Contradictions often arise from model-specific variables (e.g., cell type, species differences in receptor expression). A systematic approach includes:

  • Conducting dose-response studies across multiple models (primary cells, immortalized lines, in vivo systems).
  • Using meta-analysis to aggregate data from heterogeneous studies, applying random-effects models to account for variability .
  • Validating findings with genetic tools (e.g., CRISPR-mediated receptor knockout) to isolate mechanism-specific effects .

Q. What experimental strategies are recommended to overcome challenges in synthesizing stable this compound analogs for pharmacological studies?

  • Methodological Answer : Synthesis challenges include oxidative instability and stereochemical purity. Strategies involve:

  • Using chiral chromatography to resolve enantiomers post-synthesis.
  • Incorporating stabilizing modifications (e.g., methyl groups at oxidation-prone sites) while preserving bioactivity.
  • Validating analogs via nuclear magnetic resonance (NMR) for structural integrity and functional assays (e.g., GPCR binding) to confirm activity .

Q. How should researchers design experiments to investigate the dual pro-inflammatory and anti-inflammatory roles of this compound in chronic diseases?

  • Methodological Answer : A longitudinal study design is critical:

  • Use disease-specific animal models (e.g., colitis or asthma) with timed this compound administration.
  • Measure cytokine profiles (e.g., IL-6, TGF-β) and tissue histopathology at multiple stages.
  • Apply multivariate regression to distinguish context-dependent effects and control for confounding variables (e.g., diet, microbiome) .

Q. What are best practices for ensuring reproducibility in this compound studies, particularly in handling and storage?

  • Methodological Answer : Reproducibility requires strict handling protocols:

  • Store this compound in inert argon-atmosphere vials at -80°C to prevent auto-oxidation.
  • Pre-aliquot working solutions to avoid freeze-thaw cycles.
  • Document storage conditions and batch-specific purity data in metadata repositories .

Q. Data Analysis and Interpretation

Q. How can researchers resolve discrepancies between in vitro and in vivo efficacy data for this compound-targeted therapies?

  • Methodological Answer : Discrepancies often stem from pharmacokinetic factors. Approaches include:

  • Performing physiologically based pharmacokinetic (PBPK) modeling to predict tissue distribution.
  • Using microdialysis in vivo to measure real-time compound levels at target sites.
  • Cross-referencing with transcriptomic datasets to identify compensatory pathways in vivo .

Q. What statistical methods are most robust for analyzing non-linear dose-response relationships of this compound?

  • Methodological Answer : Non-linear regression (e.g., four-parameter logistic models) is ideal. For complex interactions:

  • Apply Bayesian hierarchical models to account for inter-experiment variability.
  • Use bootstrapping to estimate confidence intervals for EC₅₀ values.
  • Validate with sensitivity analyses to test assumptions .

Q. Literature and Theoretical Frameworks

Q. How can researchers ensure comprehensive literature reviews on this compound’s role in emerging fields (e.g., cancer immunology)?

  • Methodological Answer : Use federated search tools (e.g., PubMed, Web of Science) with Boolean operators combining "this compound" AND ("cancer immunity" OR "checkpoint inhibitors"). Filter for mechanistic studies and pre-clinical trials. Track citation networks via tools like Connected Papers to identify seminal works and gaps .

Q. What theoretical frameworks are pivotal for contextualizing this compound’s signaling mechanisms in systems biology?

  • Methodological Answer : Integrate network pharmacology models to map this compound’s interactions with GPCRs, kinases, and transcriptional regulators. Use pathway enrichment analysis (e.g., KEGG, Reactome) to identify modules influenced by this compound and validate via gene-set enrichment analysis (GSEA) in omics datasets .

特性

CAS番号

70608-72-9

分子式

C20H32O3

分子量

320.5 g/mol

IUPAC名

(5S,6Z,8Z,11Z,14Z)-5-hydroxyicosa-6,8,11,14-tetraenoic acid

InChI

InChI=1S/C20H32O3/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-16-19(21)17-15-18-20(22)23/h6-7,9-10,12-14,16,19,21H,2-5,8,11,15,17-18H2,1H3,(H,22,23)/b7-6-,10-9-,13-12-,16-14-/t19-/m1/s1

InChIキー

KGIJOOYOSFUGPC-GJIFHELSSA-N

SMILES

CCCCCC=CCC=CCC=CC=CC(CCCC(=O)O)O

異性体SMILES

CCCCC/C=C\C/C=C\C/C=C\C=C/[C@H](CCCC(=O)O)O

正規SMILES

CCCCCC=CCC=CCC=CC=CC(CCCC(=O)O)O

外観

Assay:≥98%A solution in ethanol

Key on ui other cas no.

70608-72-9

物理的記述

Solid

ピクトグラム

Irritant

同義語

5-HETE
5-hydroxy-6,8,11,14-eicosatetraenoic acid
5-hydroxy-6,8,11,14-eicosatetraenoic acid, (E,E,Z,Z)-isomer
5-hydroxy-6,8,11,14-eicosatetraenoic acid, (E,Z,Z,Z)-(+-)-isomer
5-hydroxy-6,8,11,14-eicosatetraenoic acid, (E,Z,Z,Z)-isomer
5-hydroxy-6,8,11,14-eicosatetraenoic acid, (S)-(E,Z,Z,Z)-isomer
5-hydroxy-6,8,11,14-eicosatetraenoic acid, R-(E,Z,Z,Z)-isomer
5-hydroxyeicosatetraenoic acid

製品の起源

United States

Synthesis routes and methods I

Procedure details

A suspension of human neutrophils in buffer is incubated for 3 min at 30° C. with (14C)-arachidonic acid (AA) and calcium ionophore A23187. Citric Acid (2M) /NDGA* (10 mM) is used to quench the reaction. Following the addition of a trace amount of (3H)-5-HETE together with an excess of unlabeled 5-HETE to each tube, the mixture is extracted with chloroform/methanol. The organic layer is washed with dilute hydrochloric acid and the total volume is transferred to glass tubes and dried in vacuo. The residue is dissolved in a small volume of chloroform and is spotted on silica gel TLC sheets which are developed with an ethyl acetate/isooctane/water/acetic acid solvent system
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Name
calcium ionophore A23187
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
[Compound]
Name
(3H)-5-HETE
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four

Synthesis routes and methods II

Procedure details

For enzyme assay, 100-200 μl of enzyme was incubated in the presence and absence of test compound (prepared in DMSO) for 10 minutes at 30° C. in 0.05M Tris-HCl buffer (pH 7.2) containing 1 mM glutathione, 2 mM CaCl2, 14 μM indomethacin and 0.25 and 0.5 mM EDTA (final volume 400 μl). The final DMSO concentration in these assays was 4%. The assay was initiated by the addition of 100 μl 14C-arachidonic acid (58 mCi/mmole) and incubations were carried out for 10 minutes at 37° C. in a shaking water bath. The reactions were stopped by the simultaneous addition of 4.0 ml of diethylether and 100 μl of 1.0 m citric acid, while the tubes were vigorously vortexed. The 14C-5-HETE generated by the enzyme was extracted into the acidified ether layer which was separated from the aqueous layer by freezing the assay tubes in a dry ice/acetone bath prior to decanting the liquid ether layer. The ether layer was evaporated to dryness under N2, the residue dissolved in 65 μl chloroform:methanol (2:1 v/v), prior to separating 14C-5-HETE from other 14C-labeled compounds on silica gel impregnated glass fiber TLC plates utilizing an elution solvent of isoctane:methylethylketone:acetic acid (100:9:1 v/v). 14C-5-HETE was identified by its co-chromatography with a chemically synthesized standard. The radioactive peaks of the chromatogram were cut out and the radioactivity was quantitated by liquid scintillation counting. The amount of 5-HETE obtained per sample was expressed as the percent of total and was calculated in the basis of: ##EQU2## in order to evaluate the effect of the test compounds, the mean percent inhibition of 14C-5-HETE production was calculated. The IC50 for a drug was determined from a linear regression analysis of a plot of the mean percent inhibition vs drug concentration.
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Two
Name
Tris-HCl
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Two

Synthesis routes and methods III

Procedure details

76 μl of 50 mM Tris-HCl buffer (pH 7.4) containing 2.56 mM of CaCl2 and 2.56 mM of ATP and 20 μl of 5-lipoxygenase sample prepared above were added to 2μl of a solution containing a prescribed amount of the diarylheptanoide derivative (1) prepared in Example 1 in DSMO. The mixture was incubated at 37° C. After 15 minutes, the reaction was terminated with the addition of 200 μl of a 145:55:0.1 mixture of acetonitrile, methanol, and acetic acid. The reaction mixture was centrifuged (1300 rpm, 30 min., 40° C.). The amount of 5-HETE in the supernatant was measured by HPLC (column: Nova-pak 5C18; eluant: a 60:40 acetonitrile:0.05 M KH2PO4 solution with 5 mM trihexyl bromide added; flow rate: 0.8 ml/min.; wavelength: 235 nm). The amount of 5-HETE produced was calculated from the peak area of the 5-HETE. This procedure was repeated twice to determine the 5-lipoxygenase inhibiting activity of the diarylheptanoide derivative (1) from the average production amount of 5-HETE. The results are shown in FIG. 1, which indicates the 5-lipoxygenase inhibiting activity of the diarylheptanoide derivative (1).
Name
Tris-HCl
Quantity
76 μL
Type
reactant
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
[Compound]
Name
solution
Quantity
2 μL
Type
reactant
Reaction Step Two
Name
( 1 )
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three

Synthesis routes and methods IV

Procedure details

RBL-1 cells (1.57×107 cells/tube) were preincubated for 10 minutes at 37° C. in the presence of the indicated drugs or vehicle (1% DMSO). Following the transfer of the assay tubes to an icebath, the reaction was initiated by the sequential addition of calcium ionophore A23187, an agent which increases the ability of divalent ions such as Ca++ to cross biological membranes (final concentration=1.9 μM) and 55 μM 1-14C-arachidonic acid (New England Nuclear) at a final specific activity of 3000-4000 cpm/nmole. The final volume in each tube was 1 ml. The assay tubes were incubated at 37° C. for 5 minutes, and the reaction was stopped by transferring the tubes to ice and adjusting the pH of the reaction mixture to pH 3.0-3.5 by the addition of 1M citric acid.
Name
calcium ionophore A23187
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
[Compound]
Name
1-14C-arachidonic acid
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Four

Synthesis routes and methods V

Procedure details

Into 5 μl of a solution of the test compound in dimethylsulfoxide, 750 μl of a 1/15M phosphate buffer (pH 7.4) which was prepared by dissolving a wrapper of phosphate buffer powder (Yatron) in 10 ml of water, 40 μl of a 30 mM aqueous calcium chloride solution, 50 μl of a 20 mM aqueous GSH (glutathione, reduced form) solution, 50 μl of a 40 mM aqueous ATP (adenosine-5-triphosphate) solution and 100 μl of guinea pig polymorphonuclear leukocyte enzyme were added, followed by stirring at 25° C. for 5 minutes. To initiate the reaction, 5 μl of arachidic acid (10 mg/ml ethanol) were added to said mixture and the mixture was stirred at 25° C. for 5 minutes. 50 μl of 2N hydrochloric acid were added to the reaction mixture to terminate the reaction. 2.0 ml of ethyl acetate containing an internal standard substance (internal standard substance: 2 μg/ml of isoamyl paraben) were then added to the reaction mixture. The resulting mixture was extracted for 1 minute by a mixer, followed by centrifugal separation at 3000 rpm for 5 minutes. The ethyl acetate layer was separated, evaporated to dryness under reduced pressure and then dissolved in 200 μl of acetonitrile. By high-performance liquid chromatography, the amount of 5-HETE formed was determined. From the determination of 5-HETE of the control without the test compounds and that of the test compounds, an inhibition rate (%) was found and the 50% inhibition concentration of the test compounds against 5-lipoxygenase was determined. The results are shown in Table 12.
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
2 mL
Type
solvent
Reaction Step One
[Compound]
Name
solution
Quantity
5 μL
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Name
Quantity
10 mL
Type
solvent
Reaction Step Three
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Three
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Three
[Compound]
Name
ATP
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Three
Quantity
5 μL
Type
reactant
Reaction Step Four
Quantity
50 μL
Type
reactant
Reaction Step Five

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。